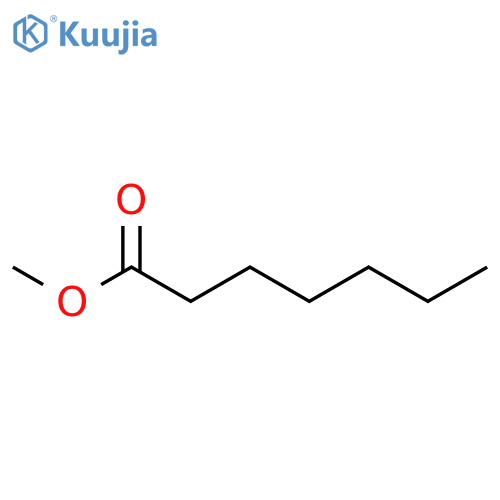Cas no 106-73-0 (Methyl Heptanoate(Heptanoic Acid Methyl Ester))

106-73-0 structure
商品名:Methyl Heptanoate(Heptanoic Acid Methyl Ester)
Methyl Heptanoate(Heptanoic Acid Methyl Ester) 化学的及び物理的性質
名前と識別子
-
- Methyl enanthate
- Methyl heptanoate
- Enantic acid methyl ester
- Enanthic acid methyl ester
- Heptanoic acid methyl ester~Methyl enanthate
- Methyl Heptanoate [Standard Material for GC]
- Methyl heptanoate (Methyl enantate)
- Methyl Heptanoate (Heptanoic Acid Methyl Ester)
- METHYLHEPTANOATE(AS)
- Heptanoic acid methyl ester
- Heptanoic acid Methyl ester
- hexane-1-carboxylic acid methyl ester
- methyl 3-(R)-(n-butyl)-propionate
- Methyl heptanoate (Methyl enantate)1000µg
- Methyl Heptanoate [Standard Material]
- Methyl heptoate
- Methyl heptylate
- Methyl heptylate (natural)
- Methyl n-heptylate
- Methyl oenanthylate
- n-heptanoic acid methyl ester
- FEMA 2705
- Methyloenanthate
- METHYL N-HEPTANOATE
- methyln-heptylate
- methyloenanthylate
- Methyl Heptanoate(Heptanoic Acid Methyl Ester)
-
- MDL: MFCD00009537
- インチ: 1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3
- InChIKey: XNCNNDVCAUWAIT-UHFFFAOYSA-N
- ほほえんだ: CCCCCCC(=O)OC
- BRN: 1747147
計算された属性
- せいみつぶんしりょう: 144.11500
- どういたいしつりょう: 144.115
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 89.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- 色と性状: 無色の液体で、香りがします。
- 密度みつど: 0.880 g/mL at 20 °C(lit.)
- ゆうかいてん: -56°C
- ふってん: 172°C(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: n20/D 1.411
- PSA: 26.30000
- LogP: 2.12980
- FEMA: 2705
- ようかいせい: エタノール、エーテル、ベンゼン、クロロホルムと混和し、水に微溶解する。
Methyl Heptanoate(Heptanoic Acid Methyl Ester) セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 3272 3/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S16-S26-S36
- RTECS番号:MJ2297500
-
危険物標識:

- 危険レベル:3
- 包装カテゴリ:III
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
- セキュリティ用語:3.2
- リスク用語:R36/37/38
- 危険レベル:3.2
Methyl Heptanoate(Heptanoic Acid Methyl Ester) 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Methyl Heptanoate(Heptanoic Acid Methyl Ester) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A5611812-5ML |
Methyl Heptanoate [Standard Material for GC] |
106-73-0 | 97% | 5ml |
RMB 39.20 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0305-5ml |
Methyl Heptanoate(Heptanoic Acid Methyl Ester) |
106-73-0 | 99.5%(GC) | 5ml |
¥1090.0 | 2022-05-30 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W270504-4KG-K |
Methyl Heptanoate(Heptanoic Acid Methyl Ester) |
106-73-0 | ≥99%, FG | 4KG |
7286.24 | 2021-05-17 | |
| TRC | H998465-1g |
Methyl Heptanoate(Heptanoic Acid Methyl Ester) |
106-73-0 | 1g |
$ 207.00 | 2023-09-07 | ||
| Larodan | 20-0700-13-1g |
Methyl Heptanoate |
106-73-0 | >99% | 1g |
€56.00 | 2025-03-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158149-25ml |
Methyl Heptanoate(Heptanoic Acid Methyl Ester) |
106-73-0 | >97.0%(GC) | 25ml |
¥102.90 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EP573-1ml |
Methyl Heptanoate(Heptanoic Acid Methyl Ester) |
106-73-0 | 99.5%(GC)[] | 1ml |
¥432.0 | 2022-05-30 | |
| abcr | AB135546-25 ml |
Enanthic acid methyl ester, 95%; . |
106-73-0 | 95% | 25 ml |
€51.40 | 2024-04-20 | |
| eNovation Chemicals LLC | D769547-1000g |
Methyl heptanoate |
106-73-0 | 99% | 1000g |
$290 | 2023-05-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-215352A-5 ml |
Methyl heptanoate, |
106-73-0 | ≥99% | 5 ml |
¥865.00 | 2023-09-05 |
Methyl Heptanoate(Heptanoic Acid Methyl Ester) 関連文献
-
J. Verhelst,D. Decroupet,D. De Vos Catal. Sci. Technol. 2013 3 1579
-
James C. Anderson,J. Gair Ford,Matthew Whiting Org. Biomol. Chem. 2005 3 3734
-
E. Buchaca-Domingo,A. J. Ferguson,F. C. Jamieson,T. McCarthy-Ward,S. Shoaee,J. R. Tumbleston,O. G. Reid,L. Yu,M.-B. Madec,M. Pfannm?ller,F. Hermerschmidt,R. R. Schr?der,S. E. Watkins,N. Kopidakis,G. Portale,A. Amassian,M. Heeney,H. Ade,G. Rumbles,J. R. Durrant,N. Stingelin Mater. Horiz. 2014 1 270
-
Cyrille Kuhn,Emmanuel Roulland,Jean-Claude Madelmont,Claude Monneret,Jean-Claude Florent Org. Biomol. Chem. 2004 2 2028
-
5. A new route to hydrophobic amino acids using copper-promoted reactions of serine-derived organozinc reagentsHervé J. C. Deboves,Urszula Grabowska,Adriana Rizzo,Richard F. W. Jackson J. Chem. Soc. Perkin Trans. 1 2000 4284
106-73-0 (Methyl Heptanoate(Heptanoic Acid Methyl Ester)) 関連製品
- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))
- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))
- 110-42-9(Methyl decanoate)
- 106-02-5(ω-Pentadecalactone)
- 106-32-1(Ethyl n-Caprylate)
- 106-65-0(Dimethyl succinate)
- 110-40-7(Diethyl decanedioate)
- 112-39-0(Methyl palmitate)
- 110-38-3(Ethyl decanoate)
- 123-29-5(Ethyl nonanoate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:106-73-0)Heptanoic acid-methyl ester

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ